2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride
Description
2,4-Dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride is a synthetic organic compound featuring a phenol core substituted with two methyl groups at the 2- and 4-positions, a morpholine-containing methyl group at the 6-position, and a hydrochloride counterion. The hydrochloride salt enhances solubility in aqueous media, making it suitable for formulation in drug delivery systems.
Properties
IUPAC Name |
2,4-dimethyl-6-(morpholin-4-ylmethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-7-11(2)13(15)12(8-10)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSQCSOJSJTDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2CCOCC2)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride typically involves the reaction of 2,4-dimethylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenol group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced phenol derivatives. Substitution reactions can result in a wide range of substituted phenol compounds .
Scientific Research Applications
2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with various enzymes and receptors, leading to biological effects. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Morpholine-Containing Compounds
| Compound Name | Core Structure | Key Substituents | Therapeutic Area | Bioactivity Mechanism |
|---|---|---|---|---|
| 2,4-Dimethyl-6-[(morpholin-4-yl)methyl]phenol HCl | Phenol + morpholine | Methyl groups, morpholine-methyl | Not specified (likely anti-inflammatory) | Potential enzyme/receptor modulation |
| (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine HCl | Morpholine | 2-Methyl-3-phenylpropyl | Respiratory/Anesthetic | CNS interaction |
| Oxymetazoline HCl | Phenol + imidazoline | tert-Butyl, imidazoline | Nasal decongestant | α-Adrenergic receptor agonism |
| 4-(2-Chloroethyl)morpholine HCl | Morpholine | Chloroethyl chain | Synthetic intermediate | Alkylation/antimetabolite |
Table 2: Physicochemical Properties (Inferred from Structural Features)
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (HCl salt) |
|---|---|---|---|
| 2,4-Dimethyl-6-[(morpholin-4-yl)methyl]phenol HCl | ~285.8 | ~1.2 (moderate) | High |
| Oxymetazoline HCl | ~296.8 | ~2.5 (lipophilic) | Moderate |
| 4-(2-Chloroethyl)morpholine HCl | ~170.1 | ~0.8 (polar) | Very high |
Discussion of Key Differences
- Morpholine vs. Imidazoline : Morpholine’s oxygen and nitrogen atoms enable hydrogen bonding and solubility, whereas imidazoline’s conjugated system (e.g., in oxymetazoline) favors receptor binding via charge transfer .
- Phenol vs. Non-Phenol Cores: Phenolic compounds often exhibit antioxidant or anti-inflammatory properties, while non-phenolic morpholine derivatives (e.g., ) may prioritize membrane permeability for CNS targets .
- Substituent Effects: Chloroethyl groups () introduce reactivity absent in methyl-substituted phenols, directing applications toward synthesis rather than direct bioactivity .
Biological Activity
Overview of 2,4-Dimethyl-6-[(morpholin-4-yl)methyl]phenol Hydrochloride
This compound is a synthetic compound primarily studied for its potential biological activities, particularly in pharmacological applications. Its structure features a phenolic core substituted with dimethyl groups and a morpholine moiety, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that phenolic compounds often exhibit antimicrobial properties. The presence of the morpholine group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which help neutralize free radicals in biological systems. This activity is crucial for preventing oxidative stress-related diseases. Preliminary studies on structurally similar compounds indicate that this compound may possess significant antioxidant capabilities.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, phenolic compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. This inhibition could lead to anti-inflammatory effects, making it a candidate for pain management therapies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study examining the antimicrobial effects of various phenolic derivatives found that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study suggested that modifications to the phenolic structure could enhance efficacy.
- Antioxidant Assessment : In vitro assays measuring the DPPH radical scavenging activity indicated that phenolic compounds can significantly reduce oxidative stress markers. The specific contribution of this compound remains to be fully elucidated but aligns with findings from related compounds.
- Enzyme Inhibition Studies : Research focusing on the inhibition of COX enzymes by phenolic compounds has shown promising results. A comparative analysis demonstrated that certain substitutions on the phenolic ring could enhance inhibitory potency, indicating potential therapeutic applications for inflammatory conditions.
Summary Table of Biological Activities
| Biological Activity | Evidence Level | Potential Applications |
|---|---|---|
| Antimicrobial | Moderate | Infection treatment |
| Antioxidant | High | Oxidative stress-related diseases |
| Enzyme Inhibition (COX) | Moderate | Anti-inflammatory therapies |
Q & A
Basic: What are the recommended synthetic routes for 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves a Mannich reaction, where morpholine reacts with formaldehyde and 2,4-dimethylphenol to form the morpholinylmethyl-substituted intermediate. Key steps include:
- Reagent Ratios: Optimizing stoichiometry (e.g., 1:1.2:1 for phenol, formaldehyde, morpholine) to minimize side products like bis-alkylated derivatives.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and yield .
- Acid Catalysis: Hydrochloric acid facilitates protonation of intermediates, driving the reaction toward the hydrochloride salt.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity.
Yield Optimization: Use in-situ FTIR or LCMS (as in ) to monitor intermediate formation and adjust reaction times dynamically .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H NMR confirms substitution patterns (e.g., singlet for aromatic protons at C2/C4 methyl groups, δ ~2.3 ppm; morpholine protons at δ ~3.6–3.8 ppm). ¹³C NMR identifies carbonyl and quaternary carbons .
- FTIR: Bands at ~3400 cm⁻¹ (phenolic O-H), ~2800 cm⁻¹ (C-H stretch in morpholine), and ~1200 cm⁻¹ (C-O-C in morpholine) .
- HPLC/LCMS: Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/ACN) confirms purity (>95%). LCMS (e.g., m/z [M+H]+) validates molecular weight .
Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. Key steps:
- Data Collection: Use a Bruker APEX II diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement: SHELXL ( ) is preferred for small-molecule refinement. Critical parameters:
- R-factor: Aim for <5% (e.g., R₁ = 0.042 as in ).
- Displacement Parameters: Validate anisotropic ADPs for non-H atoms .
- Validation: PLATON ( ) checks for missed symmetry, voids, and hydrogen-bonding networks.
Example Crystallographic Data (from ):
| Parameter | Value |
|---|---|
| Space group | C2/c |
| a, b, c (Å) | 26.4133, 7.6598, 18.0332 |
| β (°) | 91.417 |
| V (ų) | 3647.4 |
| Z | 8 |
Advanced: How can computational methods address contradictions between experimental and theoretical spectroscopic data?
Methodological Answer:
Discrepancies (e.g., NMR chemical shifts or FTIR bands) often arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate NMR/IR spectra. Compare Boltzmann-weighted conformer ensembles with experimental data .
- Solvent Modeling: Include implicit solvent models (e.g., PCM for DMSO or water) to improve shift accuracy .
- Dynamic Effects: Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational sampling over 100 ns trajectories .
Advanced: What strategies are effective in resolving crystallographic disorder in the morpholine ring?
Methodological Answer:
Morpholine puckering ( ) and disorder are common due to its flexible six-membered ring. Solutions include:
- Low-Temperature Data Collection: Reduces thermal motion (e.g., 100 K in ).
- Twinning Refinement: Use TWINLAW in SHELXL for non-merohedral twins.
- Occupancy Refinement: Split morpholine atoms into two positions with partial occupancies (e.g., 70:30 ratio) .
- Ring Puckering Analysis: Apply Cremer-Pople coordinates ( ) to quantify deviations from planarity .
Advanced: How can researchers establish structure-activity relationships (SAR) for this compound in biological systems?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace morpholine with piperazine) and compare bioactivity (e.g., enzyme inhibition assays) .
- Docking Studies: Use AutoDock Vina to predict binding modes with target proteins (e.g., VAP-1 in ). Validate with MD simulations .
- Pharmacokinetic Profiling: Assess solubility (e.g., ’s saline/PEG 400 formulations) and metabolic stability via liver microsome assays .
Advanced: How should researchers validate analytical methods for detecting impurities in synthesized batches?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), acid/base hydrolysis, and UV light to identify degradation products.
- HPLC-MS/MS: Use a Q-TOF mass spectrometer to resolve impurities with similar retention times .
- Calibration Curves: Validate linearity (R² >0.995) across 50–150% of the target concentration range.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
